molecular formula C20H18BrFN4OS B6490471 N-(4-bromo-2-fluorophenyl)-2-[(6-{[(4-methylphenyl)methyl]amino}pyridazin-3-yl)sulfanyl]acetamide CAS No. 1359222-68-6

N-(4-bromo-2-fluorophenyl)-2-[(6-{[(4-methylphenyl)methyl]amino}pyridazin-3-yl)sulfanyl]acetamide

Cat. No.: B6490471
CAS No.: 1359222-68-6
M. Wt: 461.4 g/mol
InChI Key: WJORZQWFIUBMRO-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-[(6-{[(4-methylphenyl)methyl]amino}pyridazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H18BrFN4OS and its molecular weight is 461.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.03687 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(4-bromo-2-fluorophenyl)-2-[(6-{[(4-methylphenyl)methyl]amino}pyridazin-3-yl)sulfanyl]acetamide (referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound 1 has the following molecular characteristics:

  • Chemical Formula : C18H18BrFN2OS
  • Molecular Weight : 396.31 g/mol
  • CAS Number : 898763-62-7

The structure of compound 1 includes a bromo and fluoro substituent on the phenyl ring, which may influence its biological activity through electronic effects and steric hindrance.

Synthesis

The synthesis of compound 1 typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of pyridazine derivatives followed by sulfanyl group incorporation, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to compound 1 exhibit promising antimicrobial properties. For instance, related compounds demonstrated significant antibacterial activity against various strains, outperforming standard antibiotics like cefadroxil at certain concentrations .

Table 1: Antibacterial Activity of Related Compounds

CompoundConcentration (μg/mL)Zone of Inhibition (mm)
Compound A10025
Compound B10030
Cefadroxil10020

Inhibition of Monoamine Oxidase (MAO)

Compound 1's analogs have been evaluated for their inhibitory effects on monoamine oxidase (MAO), an important enzyme in neurodegenerative disorders. For example, a study found that certain pyridazinone derivatives exhibited selective inhibition of MAO-B with IC50 values in the low nanomolar range, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Table 2: MAO Inhibition Potency

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index
T61.570.013120.8
T34.190.039107.4

Cytotoxicity Studies

Cytotoxicity assessments conducted on healthy fibroblast cell lines (L929) revealed that while some derivatives caused significant cell death at higher concentrations, others like T6 showed minimal toxicity even at elevated doses . This suggests that modifications to the chemical structure can enhance selectivity for target cells while minimizing adverse effects.

Case Studies and Research Findings

  • Neuroprotective Effects : A study involving compound analogs indicated their potential in neuroprotection by inhibiting oxidative stress pathways associated with neurodegenerative diseases.
  • In Vivo Studies : Animal models treated with specific derivatives showed improved cognitive functions compared to control groups, supporting the hypothesis that these compounds may have beneficial effects on brain health.
  • Molecular Docking Studies : Computational analyses confirmed that compound 1 and its analogs bind effectively to MAO-B active sites, providing insight into their mechanism of action .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN4OS/c1-13-2-4-14(5-3-13)11-23-18-8-9-20(26-25-18)28-12-19(27)24-17-7-6-15(21)10-16(17)22/h2-10H,11-12H2,1H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJORZQWFIUBMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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